

A Technical Guide to (+)-cis-Rose Oxide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-cis-Rose oxide

Cat. No.: B1239159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Rose oxide, with the IUPAC name (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane, is a monoterpenoid and a key fragrance compound found in nature.^{[1][2][3]} It is one of the four stereoisomers of rose oxide and is particularly valued for its unique olfactory profile. While its enantiomer, (-)-cis-rose oxide, is often cited as being responsible for the characteristic fragrance of roses, the (+)-cis isomer also plays a significant role in the scent profiles of various essential oils and is used in the flavor and fragrance industry.^{[2][4]} This document provides a comprehensive overview of the physical and chemical properties, a representative synthetic protocol, and analytical methodologies for **(+)-cis-rose oxide**.

Chemical and Physical Properties

The properties of **(+)-cis-rose oxide** are summarized in the tables below. Data for rose oxide (unspecified isomer mixture) is included for comparison where specific data for the (+)-cis isomer is not available.

General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	(2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane	[1]
Synonyms	(+)-cis-Rosenoxide, (4S,2R)-(+)-Rose Oxide	[1]
CAS Number	4610-11-1	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1] [5]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	~195-197 °C (at 760 mmHg, est. for isomer mixture)	
Density	~0.875 g/cm ³ (for isomer mixture)	[4]
Flash Point	~70 °C (158 °F, for isomer mixture)	[4]
Solubility	Soluble in alcohol, slightly soluble/insoluble in water.	
Optical Rotation [α]D	Data not available	[4]

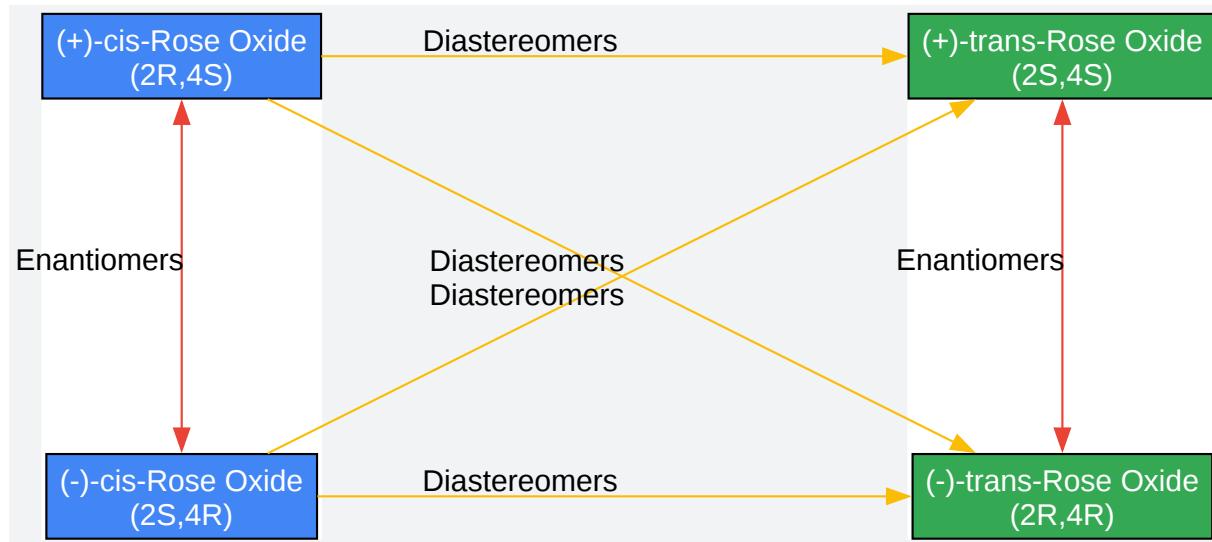
Olfactory Properties

Property	Description	Reference(s)
Odor Profile	Described as spicier and more herbaceous compared to the levorotatory (-) enantiomer.	[4]
General Odor Type	Floral, Green, Rosy	

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of cis-rose oxide is characterized by several key fragments. The fragmentation pattern for **(+)-cis-rose oxide** is expected to be identical to its enantiomer, **(-)-cis-rose oxide**.

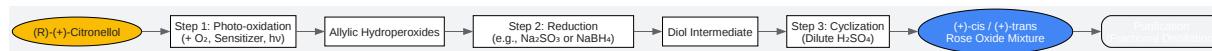

m/z	Relative Intensity (%)	Interpretation	Reference(s)
139	99.99	$[\text{M} - \text{CH}_3]^+$	[2]
69	~60	C_5H_9^+ fragment	[2] [6]
83	~28	$\text{C}_6\text{H}_{11}^+$ fragment	[2] [6]
55	~29	C_4H_7^+ fragment	[2]
41	~35	C_3H_5^+ (Allyl cation)	[2] [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, tabulated ^1H and ^{13}C NMR spectral data for **(+)-cis-rose oxide** are not readily available in public databases. Researchers requiring this data should refer to specialized chemical literature or perform their own spectral analysis. PubChem does host spectral information for related isomers which may serve as a useful reference.[\[1\]](#)[\[2\]](#)

Stereoisomerism of Rose Oxide

Rose oxide has two stereocenters, leading to four possible stereoisomers. The relationship between these isomers is crucial for understanding their synthesis and distinct olfactory properties.


[Click to download full resolution via product page](#)

Caption: Stereochemical relationships between the four isomers of rose oxide.

Experimental Protocols

Synthesis of (+)-cis-Rose Oxide from (+)-Citronellol

The most common industrial and laboratory synthesis of rose oxide begins with citronellol. To obtain the specific **(+)-cis-rose oxide** enantiomer, the starting material should be enantiomerically pure (R)-(+)-citronellol.^{[4][7]} The general and most widely cited method involves a three-step process: photosensitized oxidation, reduction of the resulting hydroperoxides, and acid-catalyzed cyclization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rose oxide, cis-(+)- | C10H18O | CID 6432154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rose oxide, cis(-)- | C10H18O | CID 1712087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,4S)-rose oxide (CHEBI:90102) [ebi.ac.uk]
- 4. ScenTree - Rose oxide (CAS N° 16409-43-1) [scentree.co]
- 5. Rose oxide | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rose oxide, trans(-)- | C10H18O | CID 7093102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to (+)-cis-Rose Oxide: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1239159#physical-and-chemical-properties-of-cis-rose-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com